REACTION_CXSMILES
|
[Na].CN([CH:5]=[C:6]1[C:11](=[O:12])[CH2:10][CH2:9][CH2:8][C:7]1=O)C.Cl.[CH3:15][NH:16][C:17]([NH2:19])=[NH:18]>C(O)C>[CH3:15][NH:16][C:17]1[N:19]=[CH:5][C:6]2[C:11](=[O:12])[CH2:10][CH2:9][CH2:8][C:7]=2[N:18]=1 |f:2.3,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=C1C(CCCC1=O)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
Ice-cooled water (50 mL)
|
Type
|
ADDITION
|
Details
|
was then added to the residue
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution extracted with EtOAc (3×40 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=NC=2CCCC(C2C=N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |